3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride
Description
3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride (CAS: 1219982-91-8; Molecular formula: C₁₇H₂₇BrClNO) is a halogenated piperidine derivative featuring a phenoxy group substituted with a bromine atom at the ortho-position and a sec-butyl group at the para-position. The compound’s hydrochloride salt enhances aqueous solubility, a common modification in pharmaceutical candidates to improve bioavailability .
Properties
IUPAC Name |
3-(2-bromo-4-butan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-3-11(2)12-6-7-15(14(16)9-12)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXGMATFDNSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride is a complex organic compound notable for its potential biological activities. Characterized by a piperidine ring and a brominated phenoxy group, this compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₇BrClNO
- Molecular Weight : Approximately 376.76 g/mol
- CAS Number : 1220029-49-1
The compound's structure includes a bromine atom and a sec-butyl substituent on the phenoxy group, which can enhance its reactivity and interaction profiles compared to simpler analogs.
This compound is believed to interact with various molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator, influencing metabolic pathways.
- Neurotransmitter Receptors : Potential interactions with receptors could affect neurotransmission.
- Ion Channels : Modulation of ion channels may impact cellular excitability and signaling pathways.
The specific mechanisms depend on the biological context and applications of the compound. For instance, its ability to form covalent bonds with nucleophilic sites on proteins through the brominated phenoxy group suggests a potential for targeted modulation of protein functions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, which can be categorized as follows:
Enzyme Modulation
The compound has been shown to influence the activity of specific enzymes, potentially leading to alterations in biochemical pathways. This modulation can have implications for drug development and therapeutic applications.
Cell Signaling
By affecting cell signaling pathways, this compound may play a role in various physiological processes. Its interactions with receptors and enzymes can lead to downstream effects that are crucial for maintaining cellular homeostasis.
Case Studies and Research Findings
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique attributes of this compound against other piperidine derivatives:
| Compound Name | Enzyme Modulation | Receptor Interaction | Antibacterial Activity |
|---|---|---|---|
| 3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine | Moderate | High | Limited |
| 3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine | High | Moderate | Significant |
| 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine | Low | High | Moderate |
This table illustrates that while this compound shows moderate enzyme modulation capabilities, its receptor interactions may offer greater therapeutic potential compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs differ in substituent type, position, or alkyl chain configuration. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Phenoxy Group) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine HCl | 2-Bromo, 4-sec-butyl | C₁₇H₂₇BrClNO | 376.76 | 1219982-91-8 | Sec-butyl branching, direct phenoxy |
| 3-(2-Bromo-4-isopropylphenoxy)piperidine HCl | 2-Bromo, 4-isopropyl | C₁₄H₂₀BrClNO | 348.68 | 1220019-15-7 | Isopropyl (less bulky than sec-butyl) |
| Paroxetine Hydrochloride | 4-Fluorophenyl, benzodioxol group | C₁₉H₂₀FNO₃·HCl | 365.83 | 78246-49-8 | SSRI activity, fluorine substitution |
| 3-[2-(4-Bromo-2-tert-butylphenoxy)ethyl]piperidine HCl | 4-Bromo, 2-tert-butyl, ethyl linker | C₁₈H₂₈BrClNO | 402.78 | - | tert-butyl (bulkier), ethyl spacer |
| Betaxolol Hydrochloride | Cyclopropylmethoxy, isopropyl | C₁₈H₂₉NO₃·HCl | 343.89 | 63659-19-8 | β-blocker, ether linkage |
Key Observations:
Substituent Bulk and Branching: The sec-butyl group in the target compound introduces moderate steric hindrance compared to isopropyl (smaller) or tert-butyl (bulkier) groups in analogs . This may influence receptor binding kinetics and metabolic stability.
Halogen Effects: The bromine atom in the target compound and its analogs (e.g., 3-(2-Bromo-4-isopropylphenoxy)piperidine HCl) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration relative to fluorine-containing drugs like paroxetine .
Pharmacological Implications :
- Paroxetine’s benzodioxol group and fluorine substitution are critical for serotonin reuptake inhibition, whereas the bromine and alkyl groups in the target compound suggest a divergent mechanism, possibly targeting adrenergic or dopaminergic pathways .
Preparation Methods
Phenolic Precursor Preparation
The starting material is typically 4-(sec-butyl)phenol. The sec-butyl substituent enhances the lipophilicity of the molecule and introduces steric bulk, which must be considered during subsequent steps.
Bromination
- Reagents and Conditions:
Bromination is achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions. Radical initiators such as azobisisobutyronitrile (AIBN) are employed to facilitate selective bromination at the ortho position (2-position) relative to the phenolic hydroxyl group. - Solvent:
Carbon tetrachloride (CCl₄) or similar inert solvents are used to maintain reaction control. - Control Measures:
Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid over-bromination or side reactions.
Ether Formation via Coupling with Piperidine
- Reaction Type:
Nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis is employed to couple the bromophenol derivative with piperidine. - Reagents and Conditions:
A base such as potassium carbonate (K₂CO₃) is used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and nucleophilicity. - Catalysts:
Phase-transfer catalysts such as tetrabutylammonium bromide can be used to improve reaction efficiency, especially considering the steric hindrance from the sec-butyl group. - Optimization:
Stepwise synthesis strategies may introduce the sec-butyl group after coupling to mitigate steric hindrance during ether bond formation.
Hydrochloride Salt Formation
- The free base is treated with hydrochloric acid (HCl) in anhydrous solvents such as diethyl ether to form the hydrochloride salt.
- The product is then purified, typically by recrystallization, to achieve high purity suitable for biological or chemical applications.
Analytical and Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Use of C18 column with methanol/water gradient; purity >95% recommended |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Identification of sec-butyl group signals (δ 0.8–1.5 ppm), aromatic protons affected by bromine deshielding |
| Mass Spectrometry (MS) | Molecular weight and isotopic pattern confirmation | Molecular ion peak at m/z ~385–390; characteristic bromine isotopic pattern |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Tracking conversion and detecting side products |
Research Findings and Optimization Insights
- Steric Hindrance Challenges:
The sec-butyl group introduces steric hindrance that can reduce reaction yields during ether formation. Employing phase-transfer catalysts and polar aprotic solvents improves nucleophilic substitution efficiency. - Yield Variability:
Reported yields range from 40% to 75%, depending on the purity of the bromophenol intermediate and reaction conditions. - Bond Stability:
The bromophenoxy-piperidine ether bond exhibits enhanced stability under acidic conditions due to the electron-withdrawing effect of the bromine atom, as confirmed by kinetic studies and computational density functional theory (DFT) modeling. - Stepwise Introduction of Substituents:
Introducing the sec-butyl group after ether formation can mitigate steric effects and improve overall yield.
Summary Table of Preparation Steps
| Step | Process | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Phenol precursor synthesis | Commercial 4-(sec-butyl)phenol | Starting material |
| 2 | Bromination at 2-position | NBS, AIBN, CCl₄, controlled temperature | Radical bromination; monitor to avoid over-bromination |
| 3 | Ether formation with piperidine | Piperidine, K₂CO₃, DMF or DMSO, phase-transfer catalyst | Nucleophilic substitution; consider steric effects |
| 4 | Hydrochloride salt formation | HCl in diethyl ether | Salt formation and recrystallization |
Q & A
Q. What are the critical steps and challenges in synthesizing 3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including bromination, etherification, and salt formation. Key challenges include controlling regioselectivity during bromination and ensuring high yield in the coupling of the phenoxy group to the piperidine ring. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as dehalogenation or ring-opening of the piperidine moiety. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the sec-butyl group (δ ~0.8–1.5 ppm for methyl protons) and the bromophenoxy moiety (aromatic protons at δ ~6.8–7.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time matching reference standards.
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₅H₂₁BrNO⁺ (calc. 334.07) .
Q. What safety protocols are advised for handling this compound given limited toxicological data?
Methodological Answer: Assume acute toxicity due to structural analogs (e.g., piperidine derivatives with halogen substituents). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction pathways?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for bromination and etherification. Machine learning (ML) tools, trained on reaction databases, predict optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for coupling reactions). ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using:
Q. What experimental design strategies improve stability studies under varying conditions?
Methodological Answer: Apply Design of Experiments (DoE) to evaluate factors like temperature (4–40°C), pH (3–9), and light exposure. Use a Central Composite Design (CCD) to model degradation kinetics. Monitor via:
Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?
Methodological Answer:
- Analog Synthesis: Modify the sec-butyl or bromophenoxy group to assess impact on receptor binding (e.g., dopamine D₂ or serotonin 5-HT₃).
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs).
- In Vivo Pharmacokinetics: Compare bioavailability of hydrochloride salt vs. free base in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
